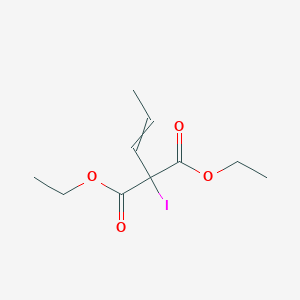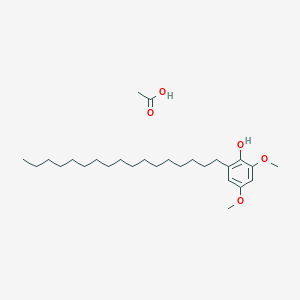
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a long heptadecyl chain attached to a phenolic ring, which is further substituted with two methoxy groups and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-heptadecyl-4,6-dimethoxyphenol typically involves the esterification of 2-heptadecyl-4,6-dimethoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it of interest in studies related to antioxidant activity and its potential effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
作用機序
The mechanism of action of acetic acid;2-heptadecyl-4,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenolic ring can participate in redox reactions, potentially affecting cellular oxidative stress levels. The long heptadecyl chain may influence the compound’s ability to interact with lipid membranes, affecting membrane fluidity and function. Additionally, the methoxy groups can modulate the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenol: Similar in structure but lacks the heptadecyl chain and acetic acid moiety.
2-Heptadecylphenol: Lacks the methoxy groups and acetic acid moiety.
4,6-Dimethoxyphenol: Similar but lacks the heptadecyl chain and acetic acid moiety.
Uniqueness
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol is unique due to the combination of its long heptadecyl chain, methoxy groups, and acetic acid moiety. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that similar compounds may not be suitable for.
特性
CAS番号 |
144189-27-5 |
|---|---|
分子式 |
C27H48O5 |
分子量 |
452.7 g/mol |
IUPAC名 |
acetic acid;2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26;1-2(3)4/h20-21,26H,4-19H2,1-3H3;1H3,(H,3,4) |
InChIキー |
HXGLZZKYRIIQOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


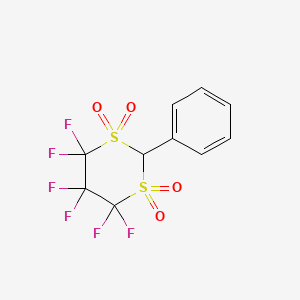
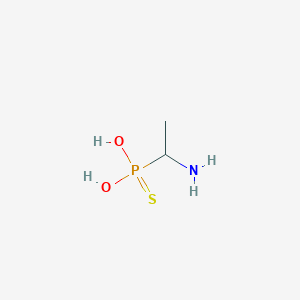

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
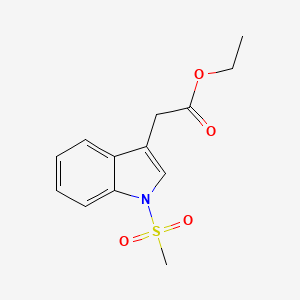

![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
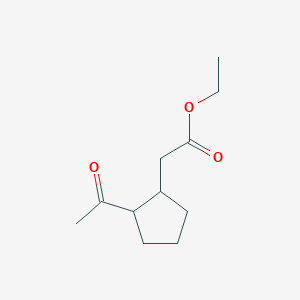
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
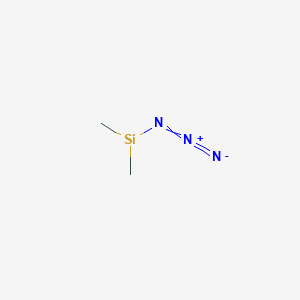
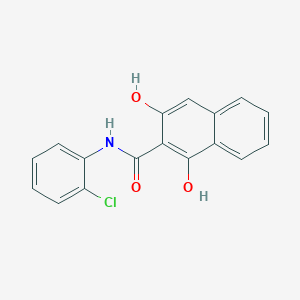
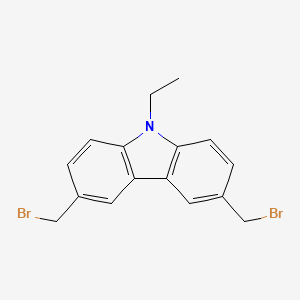
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
